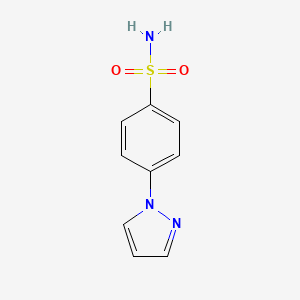

4-(1H-Pyrazol-1-YL)benzenesulfonamide

Description

Properties

IUPAC Name |

4-pyrazol-1-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2S/c10-15(13,14)9-4-2-8(3-5-9)12-7-1-6-11-12/h1-7H,(H2,10,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJLPVGLFJFFLCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80655673 |

Source

|

| Record name | 4-(1H-Pyrazol-1-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51891-85-1 |

Source

|

| Record name | 4-(1H-Pyrazol-1-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(1H-Pyrazol-1-YL)benzenesulfonamide

<_ _>

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive and in-depth protocol for the synthesis of 4-(1H-pyrazol-1-yl)benzenesulfonamide, a key scaffold in medicinal chemistry and a notable component of various pharmacologically active agents. This document moves beyond a mere recitation of procedural steps, offering a detailed exploration of the underlying chemical principles, critical experimental parameters, and the rationale behind methodological choices. The synthesis is primarily centered around the classical and robust Knorr pyrazole synthesis, involving the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[1][2][3] This guide is structured to provide researchers and drug development professionals with the necessary insights for successful, reproducible, and scalable synthesis, including detailed protocols for starting material preparation, the main cyclization reaction, and rigorous purification and characterization of the final product.

Introduction: The Significance of the Pyrazole-Benzenesulfonamide Scaffold

The this compound core is a privileged structure in modern drug discovery. The pyrazole moiety, a five-membered heterocycle with two adjacent nitrogen atoms, is a versatile pharmacophore found in a wide array of therapeutic agents exhibiting anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[4] Its fusion with a benzenesulfonamide group often enhances its biological activity and pharmacokinetic profile.

Notably, this scaffold is the foundation of celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor used in the treatment of arthritis and acute pain.[5][6][7][8][9] The sulfonamide group plays a crucial role in the selective binding of celecoxib to the COX-2 enzyme.[5] The synthesis of this and related compounds is therefore of significant interest to the pharmaceutical industry. This guide will focus on a well-established and adaptable synthetic route.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule, this compound, points to two primary precursors: a substituted hydrazine and a 1,3-dicarbonyl compound. This approach is rooted in the Knorr pyrazole synthesis, a reliable and widely utilized method for constructing the pyrazole ring.[3][10]

Caption: Synthesis of 4-sulfamoylphenylhydrazine hydrochloride.

Detailed Experimental Protocol

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Chlorobenzenesulfonamide | 191.64 | 19.16 g | 0.1 |

| Hydrazine hydrate (~64%) | 50.06 (as N2H4) | 31.3 g | ~0.4 |

| Methanol | 32.04 | As needed | - |

| Concentrated HCl | 36.46 | As needed | - |

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-chlorobenzenesulfonamide in water.

-

Addition of Hydrazine: Add hydrazine hydrate to the suspension.

-

Reflux: Heat the reaction mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature. The product, 4-sulfamoylphenylhydrazine, will precipitate out of the solution.

-

Isolation of Free Base: Collect the precipitate by filtration and wash with cold water. The crude product can be used directly in the next step or recrystallized from a suitable solvent like ethanol/water for higher purity.

-

Salt Formation: Suspend the crude 4-sulfamoylphenylhydrazine in methanol.

-

Acidification: Slowly add concentrated hydrochloric acid with stirring. The hydrochloride salt will precipitate.

-

Final Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the 4-sulfamoylphenylhydrazine hydrochloride by filtration, wash with cold methanol, and dry under vacuum.

Core Synthesis: Cyclocondensation to Form this compound

This step constitutes the formation of the pyrazole ring via a cyclocondensation reaction. The reaction of 4-sulfamoylphenylhydrazine hydrochloride with a 1,3-dicarbonyl compound is typically carried out in an alcoholic solvent, often with an acid catalyst. [1][6]

The Knorr Pyrazole Synthesis Mechanism

The reaction proceeds through a well-established mechanism:

-

Initial Nucleophilic Attack: One of the nitrogen atoms of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hemiaminal intermediate.

-

Dehydration: The hemiaminal readily dehydrates to form a hydrazone.

-

Intramolecular Cyclization: The remaining free amino group of the hydrazine then attacks the second carbonyl group in an intramolecular fashion.

-

Final Dehydration: A second dehydration step leads to the formation of the aromatic pyrazole ring.

The use of a substituted hydrazine and an unsymmetrical 1,3-dicarbonyl can lead to the formation of regioisomers. [10]However, for the synthesis of the parent this compound, a symmetrical dicarbonyl equivalent like malondialdehyde is used, thus avoiding issues of regioselectivity.

Detailed Experimental Protocol

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Sulfamoylphenylhydrazine hydrochloride | 223.68 | 22.37 g | 0.1 |

| Malondialdehyde bis(dimethyl acetal) | 164.20 | 16.42 g | 0.1 |

| Ethanol | 46.07 | 200 mL | - |

| Concentrated HCl | 36.46 | catalytic | - |

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-sulfamoylphenylhydrazine hydrochloride and malondialdehyde bis(dimethyl acetal) in ethanol.

-

Acid Catalyst: Add a few drops of concentrated hydrochloric acid to the mixture. The acidic conditions facilitate both the in-situ generation of malondialdehyde from its acetal and the subsequent cyclization.

-

Reflux: Heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction progress by TLC.

-

Cooling and Precipitation: Upon completion, cool the reaction mixture to room temperature. The product may begin to crystallize out of the solution.

-

Isolation: If precipitation occurs, collect the solid by filtration. If not, reduce the volume of the solvent under reduced pressure to induce crystallization.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield pure this compound as a white to off-white solid.

Characterization and Quality Control

Rigorous characterization of the final product is essential to confirm its identity and purity. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR should be used to confirm the structure of the molecule. The spectra should be consistent with the assigned structure of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the SO₂ group of the sulfonamide (typically in the range of 1330-1630 cm⁻¹), as well as N-H and C-H stretching frequencies. [11]* Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound.

-

Melting Point: A sharp melting point is indicative of high purity.

-

Elemental Analysis: Provides the percentage composition of elements (C, H, N, S) and serves as a final confirmation of purity and empirical formula.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Incomplete reaction, side reactions, or loss during work-up. | Increase reaction time, ensure anhydrous conditions if necessary, optimize recrystallization solvent. |

| Impure Product | Incomplete reaction, presence of starting materials or side products. | Optimize purification method (e.g., column chromatography if recrystallization is insufficient), ensure purity of starting materials. |

| Reaction Stalls | Insufficient catalyst, low temperature. | Add more acid catalyst, ensure the reaction is at a consistent reflux. |

Safety Considerations

-

Hydrazine hydrate is toxic and a suspected carcinogen. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Concentrated hydrochloric acid is corrosive. Handle with care and appropriate PPE.

-

Organic solvents are flammable. Avoid open flames and ensure proper ventilation.

Conclusion

The synthesis of this compound via the Knorr pyrazole synthesis is a robust and reliable method that is well-suited for both laboratory-scale and larger-scale production. By carefully controlling the reaction conditions and ensuring the purity of the starting materials, high yields of the desired product can be achieved. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and successfully synthesize this important chemical entity for their drug discovery and development endeavors.

References

- 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. (n.d.). National Institutes of Health.

-

Synthesis of Celecoxib, its Pro-drugs and Radiolabeled Derivatives. A Brief Review. (n.d.). Taylor & Francis Online. Retrieved January 6, 2026, from [Link]

-

Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (n.d.). PubMed Central. Retrieved January 6, 2026, from [Link]

-

Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3- (trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). (n.d.). ACS Publications. Retrieved January 6, 2026, from [Link]

-

Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib. (2020, October 20). RSC Publishing. Retrieved January 6, 2026, from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PubMed Central. Retrieved January 6, 2026, from [Link]

-

Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach. (2022, July 26). MDPI. Retrieved January 6, 2026, from [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI. Retrieved January 6, 2026, from [Link]

-

Knorr Pyrazole Synthesis. (2025, February 23). J&K Scientific LLC. Retrieved January 6, 2026, from [Link]

-

Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib). (n.d.). PubMed. Retrieved January 6, 2026, from [Link]

-

The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (2025, August 6). Retrieved January 6, 2026, from [Link]

-

Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022, September 12). RSC Publishing. Retrieved January 6, 2026, from [Link]

-

Synthesis of this compound derivatives 3a–g... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

- Process for 4-sulfonamidophenyl hydrazines. (n.d.). Google Patents.

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. jk-sci.com [jk-sci.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00346H [pubs.rsc.org]

- 9. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

- 11. 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of the 4-(1H-Pyrazol-1-YL)benzenesulfonamide Scaffold

Abstract

The 4-(1H-pyrazol-1-yl)benzenesulfonamide core is a privileged scaffold in modern medicinal chemistry, most notably forming the foundation of the selective cyclooxygenase-2 (COX-2) inhibitor, Celecoxib. This technical guide provides an in-depth exploration of the primary mechanism of action associated with this pharmacophore: the selective inhibition of the COX-2 enzyme. We will dissect the molecular interactions that govern this selectivity, detail the downstream anti-inflammatory and analgesic effects, and present the experimental workflows used to validate this mechanism. Furthermore, this guide will explore secondary and emerging mechanisms of action, including COX-2 independent pathways in oncology and the scaffold's utility in developing agents for other therapeutic areas. By synthesizing structural biology, pharmacology, and experimental methodology, this document serves as a comprehensive resource for professionals engaged in the research and development of anti-inflammatory and related therapeutic agents.

Part 1: The this compound Scaffold: A Cornerstone of Selective Inhibition

The this compound structure is a diaryl-substituted pyrazole that has become a cornerstone in the design of targeted anti-inflammatory drugs.[1][2] Its significance is anchored in its role as the central scaffold for Celecoxib (SC-58635), a non-steroidal anti-inflammatory drug (NSAID) that gained prominence for its ability to selectively inhibit the COX-2 enzyme.[3][4][5] The versatility of this chemical framework allows for diverse substitutions on both the pyrazole and benzenesulfonamide rings, enabling chemists to fine-tune pharmacological properties and explore a wide range of biological activities.[6][7] While its most celebrated application is in inflammation, derivatives of this scaffold have shown promise as anticancer, antileishmanial, and carbonic anhydrase inhibitors, highlighting its broad therapeutic potential.[8][9][10]

Part 2: Primary Mechanism of Action: Selective Inhibition of Cyclooxygenase-2 (COX-2)

The defining mechanism of action for Celecoxib and its related analogues is the potent and selective inhibition of COX-2.[1][11] This selectivity is the key to its therapeutic profile, differentiating it from traditional NSAIDs that inhibit both COX-1 and COX-2 isoforms.[12]

The Arachidonic Acid Cascade and COX Isoforms

Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes.[13][14] These lipid mediators are integral to numerous physiological and pathological processes.

-

COX-1: Is a constitutively expressed "housekeeping" enzyme found in most tissues. It synthesizes prostaglandins that regulate normal physiological functions, such as protecting the gastric mucosa, maintaining renal blood flow, and mediating platelet aggregation.[11][15]

-

COX-2: Is typically an inducible enzyme, with low expression in most tissues. Its expression is significantly upregulated at sites of inflammation by stimuli like cytokines, growth factors, and tumor promoters.[12][15] The prostaglandins produced by COX-2 are the primary mediators of inflammation, pain, and fever.[16]

The "COX-2 hypothesis" posited that selective inhibition of COX-2 could provide the anti-inflammatory benefits of traditional NSAIDs while avoiding the gastrointestinal side effects associated with COX-1 inhibition.[8]

Molecular Basis of COX-2 Selectivity

The selectivity of the this compound scaffold is a classic example of structure-based drug design. The key structural difference between COX-1 and COX-2 lies in their active sites. The COX-2 active site is approximately 20% larger than that of COX-1 and, crucially, possesses a hydrophilic side pocket.[11][12]

The mechanism of selective inhibition is as follows:

-

Binding to the Active Site: The diaryl-substituted pyrazole core of the molecule fits within the main channel of the COX-2 active site.

-

Sulfonamide Interaction: The polar sulfonamide (-SO2NH2) side chain of the benzenesulfonamide ring extends into and forms hydrogen bonds with the hydrophilic side pocket of the COX-2 enzyme.[12][13]

-

Steric Hindrance in COX-1: In the COX-1 active site, this side pocket is blocked by a bulky isoleucine residue (Ile523), preventing the sulfonamide moiety from binding. This steric hindrance is the primary reason for the scaffold's low affinity for COX-1 at therapeutic concentrations.[12]

This targeted interaction reversibly inhibits the enzyme, blocking the conversion of arachidonic acid and thereby preventing the synthesis of pro-inflammatory prostaglandins like prostaglandin E2 (PGE2).[12][13] The resulting decrease in prostaglandin levels alleviates the classic signs of inflammation: pain, swelling, redness, and heat.[16]

Part 3: Experimental Validation of the Mechanism

A multi-tiered experimental approach is essential to rigorously validate the selective COX-2 inhibitory activity of any compound based on the this compound scaffold.

Experimental Workflow Diagram

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) for each enzyme isoform, which is crucial for calculating the selectivity index (SI = IC50 COX-1 / IC50 COX-2).

Objective: To quantify the potency and selectivity of a test compound against purified human COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Preparation: Use commercially available, purified recombinant human COX-1 and COX-2 enzymes.

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction buffer containing Tris-HCl, hematin, and a co-factor such as glutathione.

-

Compound Incubation: Add varying concentrations of the test compound (e.g., Celecoxib as a positive control, a vehicle like DMSO as a negative control) to the wells. Incubate with the respective enzyme (COX-1 or COX-2) for a defined period (e.g., 15 minutes) at room temperature to allow for binding.

-

Initiate Reaction: Add arachidonic acid as the substrate to all wells to initiate the enzymatic reaction.

-

Reaction Termination: After a set time (e.g., 2 minutes), stop the reaction by adding a strong acid (e.g., HCl).

-

Quantification of Prostaglandin: The primary product, PGH2, is unstable. It is typically reduced to PGF2α by stannous chloride. The concentration of PGF2α is then quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Use a non-linear regression model to calculate the IC50 value for each enzyme. The Selectivity Index (SI) is then calculated.

Data Presentation: Celecoxib as a Reference Compound

The following table summarizes typical inhibitory data for Celecoxib, illustrating its high selectivity for COX-2.

| Enzyme Isoform | IC50 (nM) | Selectivity Index (COX-1/COX-2) |

| COX-1 | >3000 | \multirow{2}{*}{>300} |

| COX-2 | 9 | |

| Note: Data derived from literature.[6] Actual values may vary based on assay conditions. |

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Model

This is a standard animal model to assess the acute anti-inflammatory activity of a compound.[3]

Objective: To evaluate the ability of a test compound to reduce inflammation in vivo.

Methodology:

-

Animal Model: Use male Sprague-Dawley or Wistar rats.

-

Compound Administration: Administer the test compound orally (p.o.) or intraperitoneally (i.p.) at various doses. A control group receives the vehicle, and a positive control group receives a known NSAID (e.g., Celecoxib or Indomethacin).

-

Induction of Inflammation: After a set time (e.g., 60 minutes post-drug administration), inject a 1% solution of carrageenan (a potent inflammatory agent) into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Edema: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: The increase in paw volume is calculated as the percentage of edema relative to the initial volume. The percentage inhibition of edema for each treated group is calculated relative to the vehicle control group. This demonstrates the compound's in vivo anti-inflammatory efficacy.

Part 4: Exploring Mechanisms Beyond COX-2 Inhibition

While selective COX-2 inhibition is the primary mechanism for the anti-inflammatory and analgesic effects of the this compound scaffold, extensive research, particularly in oncology, has revealed potential secondary and COX-2 independent pathways.[12]

-

Anticancer Activity: Increased COX-2 expression is linked to several types of cancer.[8] Celecoxib has been shown to reduce the risk of colorectal adenomas and affect pathways involved in malignant transformation.[12] Some of these effects may be independent of COX-2 inhibition and include:

-

Binding to Cadherin-11: Celecoxib can bind to this protein, which may contribute to a reduction in cancer progression.[12]

-

Induction of Apoptosis: Studies report that Celecoxib can induce programmed cell death in tumor cells.[8]

-

Inhibition of Angiogenesis: The formation of new blood vessels, crucial for tumor growth, can be inhibited by Celecoxib.[8][17]

-

-

Carbonic Anhydrase Inhibition: Derivatives of the this compound scaffold have been designed to inhibit human carbonic anhydrase (hCA) isoforms, which are linked to glaucoma and cancer.[6][18]

-

PI3K/Akt/mTOR Pathway Modulation: Recent studies have explored derivatives for treating inflammatory bowel disease, with evidence suggesting they may act by suppressing the PI3K/Akt/mTOR signaling pathway, a key regulator of cellular processes including inflammation.[19]

-

Antiparasitic Activity: The scaffold has been successfully modified to create compounds with potent activity against parasites like Leishmania donovani and Leishmania infantum, demonstrating its utility beyond inflammation.[6][9][20]

Part 5: Structure-Activity Relationship (SAR) and Drug Development Insights

The development of Celecoxib from the parent this compound scaffold is a case study in medicinal chemistry optimization.[3]

-

The Benzenesulfonamide Moiety: This group is the primary determinant of COX-2 selectivity. It is essential for interacting with the hydrophilic side pocket of the enzyme.[12][13]

-

Substitutions on the Pyrazole Ring: The potency and pharmacokinetics of the molecule are heavily influenced by the substituents at the 3 and 5 positions of the pyrazole ring.

-

3-Position: The presence of a trifluoromethyl (-CF3) group in Celecoxib enhances its binding affinity and potency.

-

5-Position: The 4-methylphenyl (p-tolyl) group at this position also contributes significantly to the compound's high affinity for the COX-2 active site.[3]

-

Extensive SAR studies have shown that modifications at these positions, such as adding potential metabolic sites, can be used to optimize the compound's plasma half-life and overall pharmacokinetic profile.[3]

Part 6: Conclusion and Future Directions

The this compound scaffold is a powerful and versatile platform in drug discovery. Its primary mechanism of action, the selective inhibition of the COX-2 enzyme, is well-established and has been successfully translated into effective anti-inflammatory and analgesic therapies. The structural basis for this selectivity is a textbook example of rational drug design, hinging on the interaction of the sulfonamide group with a unique side pocket in the COX-2 active site.

The future of this scaffold is twofold. First, there is continued interest in refining COX-2 inhibitors to further improve safety profiles, particularly concerning cardiovascular risks that have been associated with the "coxib" class.[14] Second, the exploration of COX-2 independent mechanisms and the scaffold's adaptability for creating multi-target agents for complex diseases like cancer, inflammatory bowel disease, and neglected parasitic infections represents a vibrant and promising area of research.[10][18][19] The continued investigation of this privileged structure will undoubtedly yield new therapeutic agents with novel mechanisms of action.

References

- 1. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Celecoxib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Celebrex: Package Insert / Prescribing Information / MOA [drugs.com]

- 6. benchchem.com [benchchem.com]

- 7. 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents endowed with inhibitory activity against COX-2, 5-LOX and carbonic anhydrase: Design, synthesis, and biological assessments [flore.unifi.it]

- 8. Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 12. Celecoxib - Wikipedia [en.wikipedia.org]

- 13. news-medical.net [news-medical.net]

- 14. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 15. UpToDate 2018 [sniv3r2.github.io]

- 16. study.com [study.com]

- 17. researchgate.net [researchgate.net]

- 18. 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents endowed with inhibitory activity against COX-2, 5-LOX and carbonic anhydrase: Design, synthesis, and biological assessments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Evaluation of 1H-pyrazol-1-yl benzenesulfonamide derivatives in alleviating inflammatory bowel disease via PI3K/Akt/mTOR signaling pathway in zebrafish models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 4-(1H-Pyrazol-1-yl) benzenesulfonamide derivatives: identifying new active antileishmanial structures for use against a neglected disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: A Scaffold of Significant Pharmacological Interest

An In-depth Technical Guide to the Chemical Properties of 4-(1H-Pyrazol-1-YL)benzenesulfonamide

This compound is a heterocyclic compound that has garnered substantial attention in the fields of medicinal chemistry and drug development. It serves as the foundational core of several biologically active molecules, most notably as the central scaffold for the selective COX-2 inhibitor, Celecoxib.[1][2] Its structural architecture, featuring a pyrazole ring linked to a benzenesulfonamide moiety, provides a versatile template for chemical modification. This allows for the fine-tuning of its pharmacological profile, leading to the exploration of this compound and its derivatives for a range of therapeutic applications. Beyond its well-established role in developing anti-inflammatory agents, research has uncovered its potential as an inhibitor of human carbonic anhydrase (hCA) isoforms and as a promising agent against neglected diseases like leishmaniasis.[2][3][4][5]

This guide provides a comprehensive overview of the core chemical properties of this compound, offering in-depth insights into its synthesis, characterization, reactivity, and biological significance for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

The molecule consists of a five-membered aromatic pyrazole ring attached via a nitrogen atom to a benzene ring, which in turn bears a sulfonamide functional group at the para position. This arrangement is crucial for its biological activity, with the sulfonamide group often playing a key role in binding to enzyme active sites.

Table 1: Physicochemical Properties of this compound and Key Derivatives

| Property | This compound | Celecoxib (A Key Derivative) |

| CAS Number | 51891-85-1[2][6] | 169590-42-5[7][8] |

| Molecular Formula | C₉H₉N₃O₂S[6] | C₁₇H₁₄F₃N₃O₂S[9] |

| Molecular Weight | 223.25 g/mol [6] | 381.37 g/mol [10] |

| Appearance | Off-white to grey solid[6] | Pale yellow or white to off-white solid[8] |

| Melting Point | Data for specific derivatives available, e.g., a pyrazolone derivative melts at 166-167°C[11] | Varies by source, typically in the range of 157-159°C |

| Solubility | Generally soluble in DMSO, ethanol.[8] Water solubility is low; a related derivative showed water solubility of 45.9 mg/100 cm³ at 37°C.[11] | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[8] Very low water solubility (7mg/L at 25°C).[8] |

| Storage | Store at 2-8°C[6][8] | Store at 2-8°C. Stable for 1 year as supplied.[8] |

Synthesis and Mechanistic Insights

The most prevalent and industrially significant method for synthesizing the 4-(pyrazol-1-yl)benzenesulfonamide scaffold is the Knorr pyrazole synthesis .[12][13][14] This reaction is a cyclocondensation process that provides a direct and efficient route to the pyrazole ring system.

Causality of the Knorr Synthesis

The reaction's success hinges on the electrophilic nature of the carbonyl carbons in a 1,3-dicarbonyl compound and the nucleophilic character of the hydrazine nitrogens. The key starting materials are:

-

A Hydrazine Derivative: For this specific scaffold, 4-hydrazinobenzenesulfonamide hydrochloride (or its free base) is the critical precursor.[5][7][15] This molecule provides the benzenesulfonamide portion and one of the nitrogen atoms for the pyrazole ring.

-

A 1,3-Dicarbonyl Compound: This reactant provides the carbon backbone of the pyrazole ring. The choice of substituents on the dicarbonyl compound dictates the final substitution pattern on the pyrazole ring, which is a common strategy in drug design to modulate activity.[16][17] For example, the synthesis of Celecoxib utilizes 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione.[7][17]

The reaction proceeds via initial nucleophilic attack of the hydrazine on one of the carbonyl groups to form a hydrazone intermediate. Subsequent intramolecular condensation and dehydration lead to the formation of the stable, aromatic pyrazole ring.[13] The reaction can be performed with or without an acid catalyst.[12][14]

General Synthetic Workflow Diagram

Caption: Knorr synthesis workflow for this compound.

Experimental Protocol: General Synthesis

This protocol describes a generalized, self-validating procedure for the synthesis of this compound derivatives.

Objective: To synthesize a substituted this compound via Knorr cyclocondensation.

Materials:

-

4-Hydrazinobenzenesulfonamide hydrochloride (1.0 eq)

-

Substituted 1,3-dicarbonyl compound (1.0 - 1.1 eq)

-

Ethanol or Toluene (as solvent)[14]

-

Glacial Acetic Acid (optional, as catalyst)

-

Deionized Water

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-hydrazinobenzenesulfonamide hydrochloride (1.0 eq) and the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent such as ethanol.[14]

-

Condensation: Heat the reaction mixture to reflux and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: After completion, cool the reaction mixture to room temperature. The solvent is typically removed under reduced pressure.

-

Isolation: The resulting residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and saturated sodium bicarbonate solution to remove any remaining acid. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound derivative as a solid.[3]

-

Validation: The structure and purity of the final compound must be confirmed using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR) and melting point analysis.

Spectroscopic Characterization

Spectroscopic analysis is essential for verifying the successful synthesis and structural integrity of the target compound.

Table 2: Key Spectroscopic Data for this compound Derivatives

| Technique | Functional Group / Proton | Expected Signal / Chemical Shift (δ) | Reference |

| IR (cm⁻¹) | SO₂ Stretch (asymmetric & symmetric) | 1330–1360 and 1160–1170 | [3][18] |

| C=C / C=N Stretch (aromatic rings) | 1500–1600 | [3] | |

| N-H Stretch (sulfonamide) | ~3200-3300 | ||

| ¹H-NMR (ppm) | Sulfonamide Protons (-SO₂NH₂) | Broad singlet, typically > 7.0 ppm | [3] |

| Benzenesulfonamide Ring Protons | Two doublets in the aromatic region (7.5 - 8.5 ppm) showing AA'BB' coupling | [3] | |

| Pyrazole Ring Protons | Singlets or doublets in the aromatic region (6.5 - 8.0 ppm), depending on substitution | [3] | |

| ¹³C-NMR (ppm) | Pyrazole Ring Carbons | ~95 - 150 ppm | [3] |

| Benzenesulfonamide Ring Carbons | ~120 - 145 ppm | [3] |

Note: Exact chemical shifts are highly dependent on the solvent used and the specific substituents on the pyrazole and phenyl rings.

Biological Activity and Applications

The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets, leading to a diverse range of pharmacological activities.

-

Anti-inflammatory Activity (COX-2 Inhibition): This is the most well-known application. The specific substitution pattern in Celecoxib allows it to selectively bind to the cyclooxygenase-2 (COX-2) enzyme, which is responsible for inflammation and pain.[1]

-

Antileishmanial Activity: Studies have demonstrated that certain derivatives of this scaffold exhibit potent activity against Leishmania infantum and Leishmania amazonensis.[3][4] Some compounds showed an efficacy profile comparable to the reference drug pentamidine but with lower cytotoxicity, making them promising leads for new treatments for this neglected disease.[3][4]

-

Carbonic Anhydrase Inhibition: Derivatives are also being investigated as potent inhibitors of various human carbonic anhydrase (hCA) isoforms, which are enzymes linked to conditions like glaucoma and certain types of cancer.[5][19]

Structure-Activity Relationship (SAR) Diagram

Caption: Relationship between the core scaffold and its biological applications.

Safety and Handling

As with all chemical reagents, this compound and its derivatives should be handled with appropriate care in a laboratory setting.

-

General Handling: Use in a well-ventilated area or fume hood. Avoid breathing dust. Avoid contact with skin and eyes.[8]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.

-

Toxicity: Specific toxicity data for the parent compound is limited, but related compounds are known to be harmful if inhaled, swallowed, or in contact with skin.[8] A derivative, 15d, showed an LD50 of 7.1 mM/kg in one study.[20]

Conclusion

This compound is a cornerstone chemical scaffold with proven significance in drug discovery. Its straightforward and scalable synthesis via the Knorr reaction, coupled with its modular nature that allows for extensive derivatization, makes it an exceptionally valuable tool for medicinal chemists. While its role in the development of COX-2 inhibitors is well-established, ongoing research continues to unveil its potential in new therapeutic areas, including anti-parasitic and anti-cancer applications. A thorough understanding of its chemical properties, synthesis, and reactivity is fundamental for any scientist working to harness the full potential of this versatile molecular framework.

References

-

Marra, R. K. F., et al. (2012). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. Molecules, 17(11), 12961-12973. Available from: [Link]

-

J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved January 6, 2026, from [Link]

-

Organic Chemistry Frontiers (RSC Publishing). (n.d.). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Retrieved January 6, 2026, from [Link]

-

Al-Mousawi, S. M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(7), 1648. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of Celecoxib: Understanding the Role of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione. Retrieved January 6, 2026, from [Link]

-

ChemBK. (2022). 4-[[5-(4-Methylphenyl)-3-trifluoromethyl]-1H-pyrazol-yl]Benzenesulfonamide - Physico-chemical Properties. Retrieved January 6, 2026, from [Link]

-

YouTube. (2019). synthesis of pyrazoles. Retrieved January 6, 2026, from [Link]

-

PubMed. (2012). 4-(1H-Pyrazol-1-yl) benzenesulfonamide derivatives: identifying new active antileishmanial structures for use against a neglected disease. Molecules, 17(11), 12961-73. Available from: [Link]

-

JOCPR. (n.d.). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Retrieved January 6, 2026, from [Link]

-

Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-65. Available from: [Link]

-

PubChem. (n.d.). 4-(5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzene-1-(

ngcontent-ng-c887220695="" class="ng-star-inserted">2H_2)sulfonamide. Retrieved January 6, 2026, from [Link] - Google Patents. (n.d.). CN110872242B - Synthesis method of celecoxib intermediate p-hydrazino benzenesulfonamide hydrochloride.

-

Gomha, S. M., et al. (2014). Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflammatory agents. European Journal of Medicinal Chemistry, 81, 356-65. Available from: [Link]

-

PubChem. (n.d.). 4-(5-(3-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide. Retrieved January 6, 2026, from [Link]

-

Akocak, S., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2212035. Available from: [Link]

- Cymit Química S.L. (n.d.). CAS 170570-01-1: Benzenesulfonamide,4-[5-(3-methylphenyl)-…. Retrieved January 6, 2026, from https://www.cymitquimica.com/cas/170570-01-1

-

IUPAC-NIST Solubility Data Series. (1940). Benzenesulfonamide, 4-(4,5-dihydro-3- methyl-5-oxo-lH-pyrazol-l-yl). J. Am. Chem. Soc., 62, 2002-5. Available from: [Link]

-

Reddy, A. R., et al. (2013). An Improved and Scalable Process for Celecoxib: A Selective Cyclooxygenase-2 Inhibitor. Organic Process Research & Development, 17(3), 429-434. Available from: [Link]

-

Alafeefy, A. M., et al. (2013). Synthesis of 4-sulfamoylphenyl-benzylamine derivatives with inhibitory activity against human carbonic anhydrase isoforms I, II, IX and XII. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(6), 1234-40. Available from: [Link]

-

MDPI. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2024(1), M1849. Available from: [Link]

-

mzCloud. (2016). 4 Methyl N 1 methyl 1H pyrazol 5 yl benzenesulfonamide. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (n.d.). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological. Retrieved January 6, 2026, from [Link]

-

Scholarly. (n.d.). Synthesis and Reactions of Sulphone Hydrazides. Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(trimethylsilyl)benzenesulfonamide. Retrieved January 6, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). 4-[5-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide. Retrieved January 6, 2026, from [Link]

-

Nature. (2023). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. Nature Communications, 14, 1856. Available from: [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthesis of the studied compounds 4a-f. Retrieved January 6, 2026, from [Link]

Sources

- 1. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-(1H-Pyrazol-1-yl) benzenesulfonamide derivatives: identifying new active antileishmanial structures for use against a neglected disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 51891-85-1 [m.chemicalbook.com]

- 7. arborpharmchem.com [arborpharmchem.com]

- 8. chembk.com [chembk.com]

- 9. 4-(5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzene-1-(~2~H_2_)sulfonamide | C17H14F3N3O2S | CID 138395995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-(5-(3-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide | C17H14F3N3O2S | CID 10199832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. srdata.nist.gov [srdata.nist.gov]

- 12. jk-sci.com [jk-sci.com]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. arborpharmchem.com [arborpharmchem.com]

- 16. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. nbinno.com [nbinno.com]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis of 4-sulfamoylphenyl-benzylamine derivatives with inhibitory activity against human carbonic anhydrase isoforms I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structural Analogs of 4-(1H-Pyrazol-1-YL)benzenesulfonamide

Introduction: The Significance of a Core Scaffold

The compound 4-(1H-Pyrazol-1-YL)benzenesulfonamide serves as a cornerstone in modern medicinal chemistry. It is the fundamental scaffold of Celecoxib, a widely recognized nonsteroidal anti-inflammatory drug (NSAID) that functions as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1] The therapeutic success of Celecoxib has established this pyrazole-benzenesulfonamide core as a "privileged structure," a molecular framework that is a fertile ground for the discovery of new therapeutic agents.

Selective COX-2 inhibitors were developed to provide the anti-inflammatory, analgesic, and antipyretic benefits of traditional NSAIDs while minimizing the gastrointestinal side effects associated with the inhibition of the COX-1 isoform, which plays a protective role in the gut.[2][3][4][5][6] COX-2 is typically induced during inflammation and is responsible for producing prostaglandins that mediate pain and inflammatory responses.[3][7][8][9] By selectively targeting COX-2, these drugs aim for a more targeted therapeutic action.[2][8] Beyond inflammation, research has shown that analogs based on this scaffold possess a wide spectrum of biological activities, including potential applications as antileishmanial, anticancer, and carbonic anhydrase inhibiting agents.[1][10][11][12][13]

This guide provides a comprehensive exploration of the structural analogs of this compound. We will delve into the rationale for their design, synthetic strategies, detailed protocols for biological evaluation, and the critical structure-activity relationships (SAR) that govern their efficacy and selectivity.

The Rationale for Analog Development: Optimizing a Privileged Scaffold

The drive to synthesize structural analogs of the this compound core is multifaceted, aiming to address the limitations of existing drugs and to unlock new therapeutic potential. The primary objectives are:

-

Enhancing Potency and Selectivity: A central goal is to design molecules with higher affinity and specificity for COX-2 over COX-1.[4][14][15] Increased selectivity can lead to a better safety profile, particularly concerning gastrointestinal complications.[4][5]

-

Mitigating Adverse Effects: Long-term use of some selective COX-2 inhibitors has been associated with an increased risk of cardiovascular events.[2][7][16] A key driver in analog design is to decouple the therapeutic anti-inflammatory effects from these cardiovascular liabilities.

-

Improving Pharmacokinetic Profiles: Medicinal chemists continually seek to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. Analogs are designed to improve factors like oral bioavailability and plasma half-life to create more effective and convenient dosing regimens.[15]

-

Exploring Novel Therapeutic Applications: The inherent versatility of the scaffold allows for its adaptation to target other enzymes and signaling pathways. By systematically modifying the core structure, researchers have successfully developed compounds with activity against cancer, leishmaniasis, and other conditions, demonstrating the scaffold's broad utility.[10][11][12][13][17][18][19][20]

Design and Synthesis of Structural Analogs

The synthesis of analogs typically revolves around a convergent strategy where key fragments are prepared and then combined to form the final 1,5-diarylpyrazole structure.

General Synthetic Workflow

The foundational synthesis involves the condensation of a 1,3-diketone with a substituted phenylhydrazine. For Celecoxib and its direct analogs, this involves reacting 4,4,4-trifluoro-1-(4-methylphenyl)-butane-1,3-dione with 4-hydrazinylbenzenesulfonamide hydrochloride.[15] Modifications can be introduced by altering the structure of either of these key starting materials.

Caption: General workflow for the synthesis of the 1,5-diarylpyrazole core.

Key Modification Strategies

1. Bioisosteric Replacement of the Sulfonamide Moiety

The para-sulfonamide (-SO₂NH₂) group is a critical pharmacophore for COX-2 selectivity. It forms key hydrogen bonds with amino acid residues, particularly Arg513, within a secondary side pocket of the COX-2 active site that is not readily accessible in COX-1.[4][21] Modifying or replacing this group is a primary strategy for modulating activity.

-

Rationale: Bioisosteric replacement aims to substitute the sulfonamide with other functional groups that have similar physical or chemical properties, potentially altering the compound's binding interactions, polarity, and metabolic stability.

-

Examples:

-

Methylsulfone (-SO₂Me): Found in the COX-2 inhibitor Rofecoxib, this group also acts as a hydrogen bond acceptor.

-

Sulfonylazide (-SO₂N₃): This group serves as a novel bioisostere. Docking studies show the terminal azide nitrogen can form electrostatic interactions with Arg513, offering an alternative to the traditional hydrogen bonding of the sulfonamide.[22][23][24][25]

-

Cyano (-CN): Analogs bearing a cyano functionality in place of the sulfonamide have also been synthesized and evaluated as potent anti-inflammatory agents.[26]

-

2. Substitution on the Aryl Rings

The two phenyl rings attached to the central pyrazole core provide significant opportunities for modification to explore the SAR.

-

N1-Phenyl Ring: This is the ring bearing the sulfonamide or its bioisostere. The para-position is generally considered optimal for COX-2 inhibitory potency.[25]

-

C5-Phenyl Ring: In Celecoxib, this is a p-tolyl (4-methylphenyl) group.

-

Rationale: Modifying this ring can alter the compound's fit within the main hydrophobic channel of the COX active site and can introduce new metabolic sites to improve pharmacokinetics.[15]

-

Examples:

-

Moving the methyl group from the para- to the ortho-position (4-Desmethyl-2-methyl Celecoxib) has been studied to probe the spatial requirements of the active site.[21]

-

Replacing the entire tolyl ring with other moieties, such as an N-difluoromethyl-1,2-dihydropyrid-2-one group, has been used to design hybrid molecules that dually inhibit both COX-2 and 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory cascade.[17][18]

-

-

Biological Evaluation of Structural Analogs

A rigorous and standardized biological evaluation is crucial to determine the potency, selectivity, and therapeutic potential of newly synthesized analogs.

In Vitro COX-1/COX-2 Inhibition Assay

The primary screening method is an in vitro assay to determine the half-maximal inhibitory concentration (IC₅₀) for each COX isoform.

Principle of the Assay

These assays measure the enzymatic activity of purified COX-1 and COX-2. The enzymes catalyze the conversion of the substrate, arachidonic acid, into prostaglandin H₂ (PGH₂), which is unstable and is quickly converted to other prostaglandins, such as PGE₂.[27] The inhibitory effect of a test compound is quantified by measuring the reduction in prostaglandin production compared to a control without the inhibitor. Detection can be achieved through various methods, including colorimetric/fluorometric assays or the more specific liquid chromatography-tandem mass spectrometry (LC-MS/MS).[27][28][29]

Experimental Protocol: Fluorometric COX Inhibition Assay

This protocol provides a robust framework for determining COX-1 and COX-2 inhibition.

-

Reagent Preparation:

-

Prepare stock solutions of test analogs and a reference inhibitor (e.g., Celecoxib) in DMSO. Perform serial dilutions to create a range of concentrations.

-

Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), a solution of heme (cofactor), and the substrate solution (arachidonic acid).

-

-

Enzyme Preparation:

-

On a 96-well plate, add assay buffer, heme, and either purified human COX-1 or COX-2 enzyme to the appropriate wells.

-

-

Inhibitor Incubation:

-

Add the various concentrations of the test analogs, reference inhibitor, or vehicle control (DMSO) to the wells.

-

Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Incubation:

-

Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

-

Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.

-

-

Detection:

-

Stop the reaction by adding a stop solution (e.g., HCl).

-

Add a fluorescent probe that reacts with the prostaglandin product. Measure the fluorescence intensity using a plate reader.

-

-

Data Analysis:

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Calculate the IC₅₀ value using non-linear regression analysis. The IC₅₀ is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.

-

Calculate the COX-2 Selectivity Index (SI) as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI value indicates greater selectivity for COX-2.

-

Caption: Standard workflow for an in vitro COX inhibition assay.

Comparative Inhibition Data

The following table summarizes representative data for Celecoxib and some of its structural analogs, illustrating how modifications affect potency and selectivity.

| Compound | Key Structural Feature | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Reference |

| Celecoxib | p-SO₂NH₂ on N1-phenyl, p-CH₃ on C5-phenyl | 7.7 | 0.07 | ~110 | [18] |

| Analog 1 | p-SO₂NH₂, 2-chloropyridyl at C5 | 8.3 | 0.19 | ~44 | [18] |

| Analog 2 | p-SO₂Me on N1-phenyl, 2-chloropyridyl at C5 | 258 | 0.73 | ~353 | [18] |

| Analog 3 | p-SO₂NH₂, 4-bromophenyl at C5, 4-tolylsulfonyl at C4 | >100 | 0.12 | >833 | [30] |

| Rofecoxib Analog | p-N₃ on phenyl ring | 159.7 | 0.196 | ~812 | [23][25] |

Data are illustrative and compiled from multiple sources. Absolute values may vary based on specific assay conditions.

Structure-Activity Relationship (SAR) Summary

Analysis of numerous analogs has generated key insights into the structural requirements for potent and selective COX-2 inhibition.

Caption: Key Structure-Activity Relationships for this compound analogs.

Beyond COX-2: Modulation of the JAK/STAT Pathway

Emerging evidence indicates that the therapeutic effects of Celecoxib and its analogs may not be solely due to COX-2 inhibition. Several studies have shown that Celecoxib can interfere with other critical inflammatory and oncogenic signaling pathways, most notably the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[31]

The Role of JAK/STAT Signaling

The JAK/STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors. Upon cytokine binding to its receptor, associated JAKs become activated and phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are then phosphorylated, dimerize, and translocate to the nucleus to regulate the transcription of genes involved in inflammation, immunity, and cell proliferation. Constitutive activation of this pathway is a hallmark of many inflammatory diseases and cancers.[32]

Inhibition by Celecoxib Analogs

Research has demonstrated that Celecoxib can inhibit the phosphorylation of STAT3, a key member of this pathway, by reducing the phosphorylation of the upstream kinase JAK2.[32][33] This inhibition occurs independently of its effects on COX-2 and may contribute to its anticancer properties.[32] This finding opens up a new avenue for the design of this compound analogs as targeted JAK/STAT inhibitors for use in oncology and autoimmune disorders.

Caption: Celecoxib analogs can inhibit the JAK/STAT pathway by blocking JAK2 phosphorylation.

Conclusion and Future Perspectives

The this compound scaffold has proven to be an exceptionally valuable starting point for drug discovery. Beginning with the development of selective COX-2 inhibitors like Celecoxib, research has expanded to create a vast library of structural analogs with diverse pharmacological profiles. The key to this success lies in a deep understanding of the structure-activity relationships that govern target binding and selectivity.

The future of research in this area is promising and will likely focus on several key areas:

-

Dual-Target Inhibitors: Designing single molecules that can inhibit multiple targets in an inflammatory or oncogenic pathway (e.g., COX-2 and 5-LOX, or COX-2 and JAK/STAT) could lead to synergistic effects and more potent therapies.[17][18]

-

Enhanced Safety Profiles: Continued fine-tuning of the core structure to minimize cardiovascular and other side effects remains a high priority.

-

Novel Therapeutic Indications: Expanding the application of these analogs beyond inflammation to treat neglected diseases like leishmaniasis or specific types of cancer is an active and important area of investigation.[10][13]

By integrating rational drug design, robust synthetic chemistry, and comprehensive biological evaluation, the this compound core will continue to be a source of innovative therapeutics for years to come.

References

-

Marra, R. K. F., et al. (2012). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. Molecules, 17(11), 12961-12973. [Link]

-

Garg, R., et al. (2013). Synthesis of novel celecoxib analogues by bioisosteric replacement of sulfonamide as potent anti-inflammatory agents and cyclooxygenase inhibitors. Bioorganic & Medicinal Chemistry, 21(15), 4567-4575. [Link]

-

Li, J., et al. (2017). Design, synthesis and bioactivities of Celecoxib analogues or derivatives. Bioorganic & Medicinal Chemistry, 25(17), 4887-4893. [Link]

-

EBSCO. (n.d.). Cyclooxygenase 2 (COX-2) inhibitors. Research Starters. [Link]

-

Patsnap Synapse. (2024). What are COX-2 inhibitors and how do they work? [Link]

-

Abou-Gharbia, M. A., et al. (2009). Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. Journal of Medicinal Chemistry, 52(6), 1525-1529. [Link]

-

Zaib, S., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2221881. [Link]

-

Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. [Link]

-

Turan-Zitouni, G., et al. (2016). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 21(10), 1269. [Link]

-

Cleveland Clinic. (n.d.). COX-2 Inhibitors. [Link]

-

Maniscalco, C., et al. (2017). Structure-activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009-2016). Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1296-1300. [Link]

-

Childers, W. E., et al. (2009). Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity. Journal of Medicinal Chemistry, 52(6), 1525-1529. [Link]

-

Habeeb, A. G., et al. (2003). Design and synthesis of novel celecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of the sulfonamide pharmacophore by a sulfonylazide bioisostere. Bioorganic & Medicinal Chemistry, 11(23), 5273-5280. [Link]

-

Slideshare. (n.d.). Cox 2 inhibitors. [Link]

-

ResearchGate. (n.d.). The synthesis route of sulfonamide-pyrazole derivatives 99–102. [Link]

-

Habeeb, A. G., et al. (2001). Design and synthesis of celecoxib and rofecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of sulfonamide and methylsulfonyl pharmacophores by an azido bioisostere. Journal of Medicinal Chemistry, 44(18), 2921-2927. [Link]

-

Anireddy, J. S., et al. (2014). Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. Journal of the Mexican Chemical Society, 58(3). [Link]

-

Habeeb, A. G., et al. (2001). Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors: Replacement of Sulfonamide and Methylsulfonyl Pharmacophores by an Azido Bioisostere. Journal of Medicinal Chemistry, 44(18), 2921-2927. [Link]

-

Habeeb, A. G., et al. (2001). Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors: Replacement of Sulfonamide and Methylsulfonyl Pharmacophores by an Azido Bioisostere. Journal of Medicinal Chemistry, 44(18), 2921-2927. [Link]

-

Mizushima, T., et al. (2014). Structure-activity relationship of celecoxib and rofecoxib for the membrane permeabilizing activity. Bioorganic & Medicinal Chemistry, 22(8), 2448-2453. [Link]

-

Reddy, M. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26317-26328. [Link]

-

Iffat, W., et al. (2025). COX-2 selective inhibitors: Significance and symbolism. [Link]

-

Parmar, N. D., et al. (2025). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. [Link]

-

ResearchGate. (2025). Synthesis of Celecoxib and Structural Analogs- A Review. [Link]

-

Amaral, V. F., et al. (2012). 4-(1H-Pyrazol-1-yl) benzenesulfonamide derivatives: identifying new active antileishmanial structures for use against a neglected disease. Molecules, 17(11), 12961-12973. [Link]

-

ResearchGate. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]

-

Grosser, T., et al. (2007). Clinical use and pharmacological properties of selective COX-2 inhibitors. Herz, 32(8), 620-629. [Link]

-

ResearchGate. (n.d.). Structure-activity relationships of synthetic derivatives. The activity implies the inhibitory activity of COX-2. [Link]

-

Bekhit, A. A., et al. (2014). Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflammatory agents. European Journal of Medicinal Chemistry, 81, 326-337. [Link]

-

Chun, K. S., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmacological and Toxicological Methods, 66(2), 129-135. [Link]

-

Dannenberg, A. J., & Subbaramaiah, K. (2003). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Pharmaceutical Design, 9(27), 2269-2283. [Link]

-

Day, R. O., & Graham, G. G. (2000). COX-2 inhibitors. Australian Prescriber, 23(1), 4-6. [Link]

-

Sadeghi, M., et al. (2021). Analgesics Candidates for JAK-STAT Pathway Inhibition as a Probable Treat for COVID-19, Bioinformatic. Biomacromolecular Journal, 7(2), 1-13. [Link]

-

Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link]

-

Liu, Y., et al. (2011). Celecoxib inhibits interleukin-6/interleukin-6 receptor-induced JAK2/STAT3 phosphorylation in human hepatocellular carcinoma cells. Cancer Prevention Research, 4(8), 1296-1305. [Link]

-

Kalgutkar, A. S., et al. (2008). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. In Methods in Molecular Biology (Vol. 447, pp. 139-150). Humana Press. [Link]

-

Hsu, F. T., et al. (2014). Celecoxib Suppresses the Phosphorylation of STAT3 Protein and Can Enhance the Radiosensitivity of Medulloblastoma-Derived Cancer Stem-Like Cells. PLoS ONE, 9(6), e98956. [Link]

-

Thangavel, S., et al. (2025). Evaluation of 1H-pyrazol-1-yl benzenesulfonamide derivatives in alleviating inflammatory bowel disease via PI3K/Akt/mTOR signaling pathway in zebrafish models. Journal of Biomolecular Structure and Dynamics. [Link]

-

Thangavel, S., et al. (2025). Evaluation of 1H-pyrazol-1-yl benzenesulfonamide derivatives in alleviating inflammatory bowel disease via PI3K/Akt/mTOR signaling pathway in zebrafish models. ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. COX-2 selective inhibitors: Significance and symbolism [wisdomlib.org]

- 6. COX-2 inhibitors - Australian Prescriber [australianprescriber.tg.org.au]

- 7. Cyclooxygenase 2 (COX-2) inhibitors | Research Starters | EBSCO Research [ebsco.com]

- 8. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]

- 9. Cox 2 inhibitors | PPTX [slideshare.net]

- 10. 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4-(1H-Pyrazol-1-yl) benzenesulfonamide derivatives: identifying new active antileishmanial structures for use against a neglected disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis and bioactivities of Celecoxib analogues or derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents [scielo.org.mx]

- 20. pubs.acs.org [pubs.acs.org]

- 21. benchchem.com [benchchem.com]

- 22. Design and synthesis of novel celecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of the sulfonamide pharmacophore by a sulfonylazide bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Design and synthesis of celecoxib and rofecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of sulfonamide and methylsulfonyl pharmacophores by an azido bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Synthesis of novel celecoxib analogues by bioisosteric replacement of sulfonamide as potent anti-inflammatory agents and cyclooxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. researchgate.net [researchgate.net]

- 30. Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. bmmj.org [bmmj.org]

- 32. Celecoxib inhibits interleukin-6/interleukin-6 receptor-induced JAK2/STAT3 phosphorylation in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Celecoxib Suppresses the Phosphorylation of STAT3 Protein and Can Enhance the Radiosensitivity of Medulloblastoma-Derived Cancer Stem-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Pyrazole Scaffold as a Pillar of Modern Medicinal Chemistry

An In-Depth Technical Guide to the Discovery and Development of Pyrazole-Based Inhibitors

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has cemented its status as a "privileged scaffold" in drug discovery.[1][2][3] Its remarkable versatility stems from a unique combination of physicochemical properties: the ability to act as both a hydrogen bond donor and acceptor, inherent aromatic stability, and the capacity for substitution at multiple positions to fine-tune steric and electronic properties.[2][4] These attributes allow pyrazole-based molecules to form critical interactions within the active sites of a wide array of biological targets, leading to potent and selective modulation of their function.

The success of this scaffold is evidenced by the large number of FDA-approved drugs that incorporate a pyrazole core, treating a vast range of conditions from inflammation (Celecoxib) and cancer (Crizotinib, Ruxolitinib) to erectile dysfunction (Sildenafil).[1][3][5][6] This guide provides a comprehensive overview of the discovery and development of pyrazole-based inhibitors, structured from the perspective of a medicinal chemist's workflow. We will explore the foundational chemistry, the strategies for hit identification and optimization, and delve into seminal case studies that illustrate the journey from a simple heterocyclic ring to a life-changing therapeutic.

Part 1: The Pyrazole Core - Physicochemical Properties and Design Rationale

The strategic advantage of the pyrazole nucleus in drug design is not accidental; it is a direct consequence of its intrinsic chemical properties.[4]

-

Hydrogen Bonding Capability : The pyrazole ring possesses a pyrrole-like N-1 nitrogen that can serve as a hydrogen bond donor and a pyridine-like N-2 nitrogen that acts as a hydrogen bond acceptor.[4][7] This dual functionality enables the scaffold to form multiple, high-affinity interactions with protein residues, a crucial feature for potent enzyme inhibition. For example, in many kinase inhibitors, the pyrazole core acts as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region.[2][8]

-

Aromaticity and Rigidity : The aromatic nature of the pyrazole ring provides a rigid, planar scaffold. This pre-organizes the appended functional groups in a defined three-dimensional space, reducing the entropic penalty upon binding to a target and often leading to higher affinity.

-

Tautomerism and Substitution : Unsubstituted or N-1 substituted pyrazoles can exist as tautomers, which can influence their interaction with biological targets.[4] Furthermore, the carbon atoms (C3, C4, C5) and the N-1 nitrogen are readily functionalized, allowing chemists to systematically explore the chemical space around the core to optimize properties like potency, selectivity, and pharmacokinetics (PK).[9] The introduction of different substituents can profoundly impact biological activity and drug-like properties.[2]

The general workflow for discovering and developing a pyrazole-based inhibitor follows a well-trodden path in medicinal chemistry, from initial concept to a clinical candidate.

Caption: A typical drug discovery and development workflow.

Part 2: Synthesis of the Pyrazole Core - Foundational Methodologies

The accessibility and versatility of pyrazole synthesis are key reasons for its widespread use.[2] The most common and robust method involves the cyclocondensation of a 1,3-dielectrophilic species with a hydrazine derivative.[7]

Experimental Protocol: General Synthesis of a 3,5-Disubstituted Pyrazole

This protocol describes the Knorr pyrazole synthesis, a classic and reliable method.

Objective: To synthesize a 3,5-disubstituted pyrazole from a 1,3-diketone and hydrazine hydrate.

Materials:

-

1,3-Diketone (e.g., acetylacetone for 3,5-dimethylpyrazole)

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol (EtOH) or Acetic Acid (AcOH) as solvent

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the 1,3-diketone (1.0 eq) in a suitable solvent like ethanol.

-

Reagent Addition: While stirring, add hydrazine hydrate (1.0-1.1 eq) to the solution. The addition may be exothermic, so it can be done at room temperature or cooled slightly with an ice bath if necessary.

-

Reaction: Heat the reaction mixture to reflux (typically 60-80°C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is often complete within 2-4 hours.

-

Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Evaporate the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and then brine to remove any remaining hydrazine and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude pyrazole product.

-

Purification: If necessary, purify the crude product by silica gel column chromatography or recrystallization to obtain the pure substituted pyrazole.

Causality: The choice of a 1,3-diketone as the starting material provides the C3-C4-C5 carbon backbone. Hydrazine provides the two adjacent nitrogen atoms (N1-N2). The acidic or alcoholic solvent facilitates the condensation and subsequent dehydration/cyclization to form the stable aromatic pyrazole ring. More complex syntheses can be employed to achieve specific substitution patterns, such as using dithietanes to install nitrogen-linked substituents at the 5-position.[10][11]

Part 3: Hit-to-Lead Optimization and Structure-Activity Relationships (SAR)